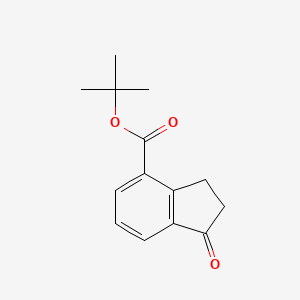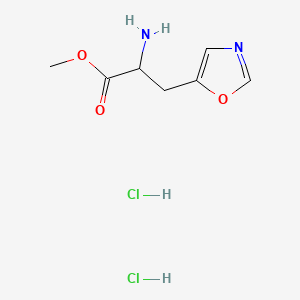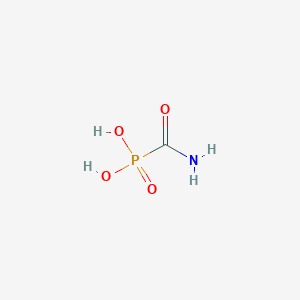
Carbamoylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamoylphosphonic acid is a compound characterized by the presence of both carbamoyl and phosphonic acid functional groups. This unique combination makes it a valuable molecule in various scientific and industrial applications. The compound is known for its stability and water solubility at physiological pH, which enhances its utility in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamoylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isocyanates in the presence of a Lewis base catalyst such as calcium chloride. This method is efficient and yields the desired product under mild conditions . Another method involves the Arbuzov reaction of carbamoyl chlorides with trialkyl phosphite, although this approach requires handling highly reactive and toxic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates under acidic conditions, is also employed in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamoylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphinic acid derivatives, which have applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
Carbamoylphosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
Carbamoylphosphonic acid exerts its effects primarily through its interaction with zinc-containing enzymes such as matrix metalloproteinases. The compound binds to the zinc ion at the active site of these enzymes, inhibiting their activity. This inhibition prevents the breakdown of connective tissue, which is beneficial in conditions such as cancer and arthritis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentylcarbamoylphosphonic acid
- N-cyclohexylthis compound
- 2-(N,N-dimethylamino)ethylthis compound
Uniqueness
This compound is unique due to its high selectivity for matrix metalloproteinase-2 (MMP-2) over other MMP subtypes. This selectivity makes it a promising candidate for targeted therapeutic applications. Additionally, its stability and water solubility at physiological pH further enhance its utility in biological systems .
Propriétés
Numéro CAS |
6874-57-3 |
|---|---|
Formule moléculaire |
CH4NO4P |
Poids moléculaire |
125.02 g/mol |
Nom IUPAC |
carbamoylphosphonic acid |
InChI |
InChI=1S/CH4NO4P/c2-1(3)7(4,5)6/h(H2,2,3)(H2,4,5,6) |
Clé InChI |
VNVRRNRPVIZREH-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


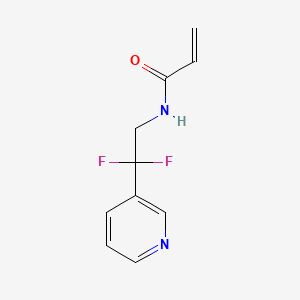
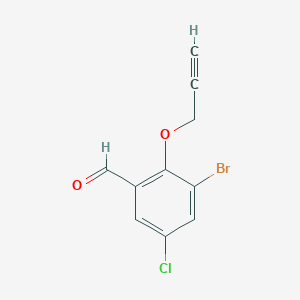
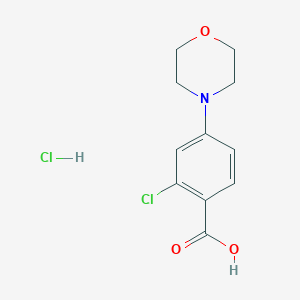
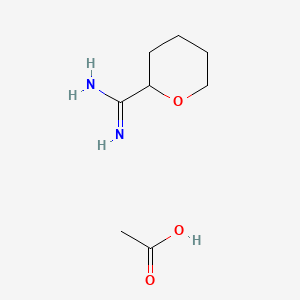
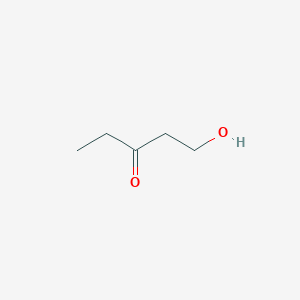
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)


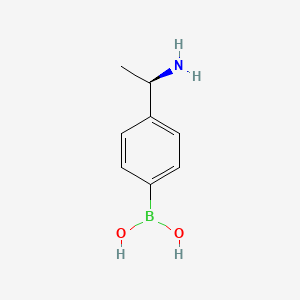
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)

![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
